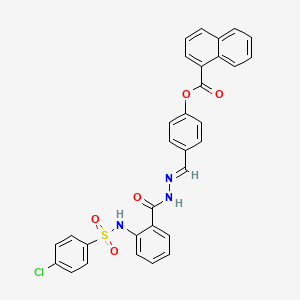
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features an isoxazole ring substituted with a p-tolyl group and a propanol side chain. It is commonly used in research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-p-Tolylisoxazol-5-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of p-tolylhydrazine with an α,β-unsaturated carbonyl compound to form the isoxazole ring, followed by the addition of a propanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used.
Major Products
Oxidation: Formation of 3-(3-p-Tolylisoxazol-5-yl)propanal or 3-(3-p-Tolylisoxazol-5-yl)propanone.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Phenylisoxazol-5-yl)propan-1-ol
- 3-(3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol
- 3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol
- 3-(3-(4-Bromophenyl)isoxazol-5-yl)propan-1-ol
Uniqueness
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its interactions with specific molecular targets and improve its overall properties compared to similar compounds .
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
3-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C13H15NO2/c1-10-4-6-11(7-5-10)13-9-12(16-14-13)3-2-8-15/h4-7,9,15H,2-3,8H2,1H3 |
InChI-Schlüssel |
QKAROQYAMWBNGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12047982.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12047990.png)



![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048022.png)
![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)

![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)
![4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate](/img/structure/B12048054.png)

